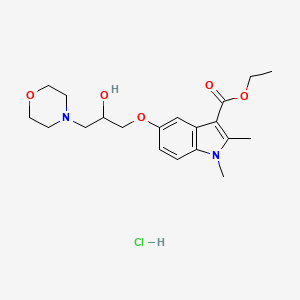
ethyl 5-(2-hydroxy-3-morpholinopropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-hydroxy-3-morpholinopropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C20H29ClN2O5 and its molecular weight is 412.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives, including analogs similar to the specified compound, were synthesized and evaluated for their antiviral activity against various viruses like influenza A, BVDV, and HCV. Although most compounds showed no significant activity, a few demonstrated micromolar activities against specific cell lines, indicating their potential for further antiviral research (Ivashchenko et al., 2014).
Chemical Structure Analysis
Research into the synthesis and molecular structure of related indole derivatives revealed the importance of the morpholin ring and its potential interactions. These studies provide insights into the structural requirements for biological activity and the potential of such compounds in developing new therapeutic agents (Kaynak et al., 2013).
Inhibition of 5-Lipoxygenase
Studies on ethyl 5-hydroxyindole-3-carboxylate derivatives have highlighted their efficiency in inhibiting human 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This suggests the compound's potential role in the pharmacotherapy of inflammatory and allergic diseases (Peduto et al., 2014).
Photoelectric Conversion Enhancement
The carboxylated cyanine dyes study, including morpholinomethyl-indole derivatives, aimed to improve the photoelectric conversion efficiency of dye-sensitized solar cells. This research underscores the compound's potential application in enhancing renewable energy technologies (Wu et al., 2009).
Exploration of Anti-inflammatory Properties
Further research into 2-phenylthiomethyl-benzoindole derivatives, related to the specified compound, aimed to achieve more selective inhibition of the 5-LOX enzyme. The results indicate the potential of these compounds in developing potent anti-inflammatory agents (Peduto et al., 2016).
Propriétés
IUPAC Name |
ethyl 5-(2-hydroxy-3-morpholin-4-ylpropoxy)-1,2-dimethylindole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5.ClH/c1-4-26-20(24)19-14(2)21(3)18-6-5-16(11-17(18)19)27-13-15(23)12-22-7-9-25-10-8-22;/h5-6,11,15,23H,4,7-10,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDVFMJPJXYUAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCOCC3)O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


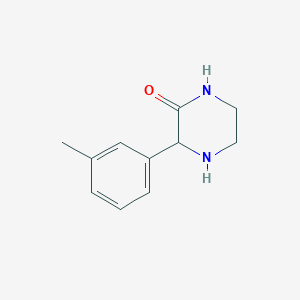
![2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2655691.png)
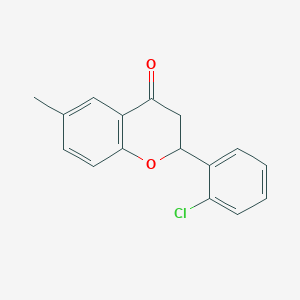
![2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B2655695.png)
![8-benzyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2655696.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2655698.png)
![N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2655699.png)

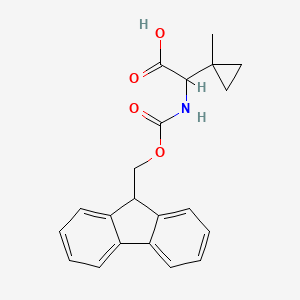

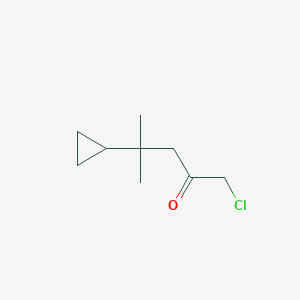
![2-[1-(2-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2655707.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2655709.png)